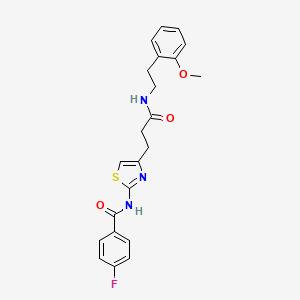

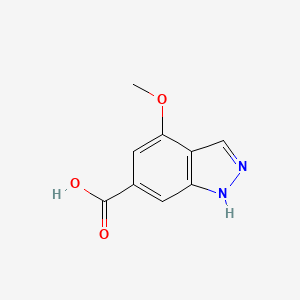

![molecular formula C11H17BO4 B2765606 3-[(3-甲氧基丙氧基)甲基]苯硼酸 CAS No. 1332648-67-5](/img/structure/B2765606.png)

3-[(3-甲氧基丙氧基)甲基]苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

超分子组装

苯硼酸,包括类似于“3-[(3-甲氧基丙氧基)甲基]苯硼酸”的衍生物,在设计和合成超分子组装中是基础性的。这些组装是由于杂 N 原子与硼酸基团之间的氢键而产生的,导致形成具有分子识别和传感器技术潜在应用的结构 (Pedireddi & Seethalekshmi, 2004)。

生物活性化合物

对海洋真菌的研究导致苯醚衍生物的分离,展示了苯硼酸衍生物在发现新生物活性化合物中的潜力。这些化合物表现出很强的抗氧化活性,表明它们在开发新治疗剂方面的潜力 (Xu et al., 2017)。

用于药物递送的纳米颗粒系统

苯硼酸衍生物用于形成具有核壳结构的稳定纳米颗粒,用于生物医学应用,例如改善胰岛素的鼻吸附。这些纳米颗粒表现出非细胞毒性和作为鼻给药中肽和蛋白质药物的载体的潜力 (Cheng et al., 2012)。

合成化学

在合成化学中,苯硼酸衍生物通过催化反应促进复杂分子的产生。它们用于通过芳基硼酸的加氢芳基化合成 4-芳基香豆素,促进了生物活性化合物的合成,并展示了苯硼酸在有机合成中的多功能性 (Yamamoto & Kirai, 2008)。

催化活性

苯硼酸衍生物在催化中是不可或缺的,例如在苯硼酸氧化羟基化为苯酚以及在室温下还原各种染料中。这展示了它们在开发环保催化工艺中的作用 (Hatamifard et al., 2016)。

作用机制

Target of Action

The primary target of 3-[(3-Methoxypropoxy)methyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a metal catalyst .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.

属性

IUPAC Name |

[3-(3-methoxypropoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-15-6-3-7-16-9-10-4-2-5-11(8-10)12(13)14/h2,4-5,8,13-14H,3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFQBCMDKQWTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COCCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)

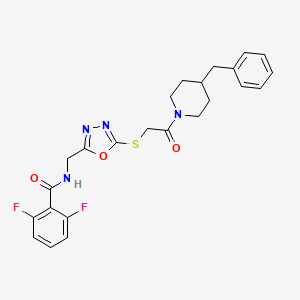

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)

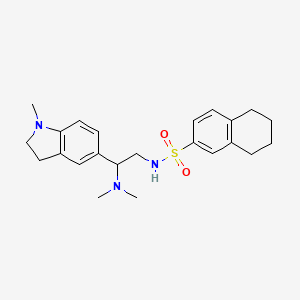

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)

![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)

![ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2765540.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2765541.png)

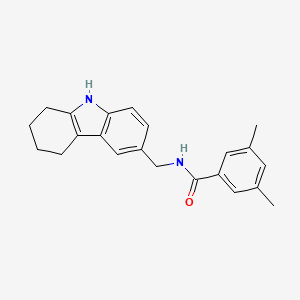

![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)